2-((tert-Butoxycarbonyl)amino)-7-oxooctanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-7-oxooctanoic acid is an organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amine functionalities during multi-step synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-7-oxooctanoic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile, and the temperature is maintained at ambient conditions to ensure optimal yield .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the process . These reactors allow for precise control over reaction conditions, leading to higher yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-7-oxooctanoic acid undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like THF are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-7-oxooctanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-7-oxooctanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine functionality during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine . This allows for the sequential construction of complex molecules without interference from reactive amine groups.
Comparison with Similar Compounds
Similar Compounds
Nalpha-Boc-L-beta-aminoalanine: Another Boc-protected amino acid used in peptide synthesis.
N2-tert-Butoxycarbonyl-L-2,3-diaminopropionic acid: A Boc-protected diamino acid used in various synthetic applications.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-7-oxooctanoic acid is unique due to its specific structure, which includes a Boc-protected amine and a ketone functionality. This combination allows for versatile synthetic applications, particularly in the construction of complex peptides and other biologically active molecules .
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxooctanoic acid |
InChI |
InChI=1S/C13H23NO5/c1-9(15)7-5-6-8-10(11(16)17)14-12(18)19-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,18)(H,16,17) |
InChI Key |
HNFOFFXTNBGNMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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